D-erythro-MAPP
Overview
Description
D-erythro-MAPP is a derivative of ceramide and an inhibitor of alkaline ceramidase . It is selective for alkaline ceramidase over acid ceramidase . It is available in a plastic ampoule .
Synthesis Analysis
D-erythro-MAPP is a synthetic analog of ceramide . It selectively inhibits alkaline ceramidase both in vitro and in HL-60 cells .Molecular Structure Analysis
The molecular formula of D-erythro-MAPP is C23H39NO2 . Its average mass is 361.561 Da and its monoisotopic mass is 361.298065 Da .Chemical Reactions Analysis
D-erythro-MAPP has been shown to reduce the viability of MCF-7 cells in a dose-dependent manner . It induces G0/G1 arrest in cell cycle progression resulting in growth suppression .Physical And Chemical Properties Analysis
D-erythro-MAPP is a solid substance . It is white to off-white in color . It is soluble in DMF and ethanol to 20 mg/mL (55.32 mM) and in DMSO to 1 mg/mL (2.77 mM) .Scientific Research Applications
1. Role in Cell Cycle Arrest and Growth Suppression
D-erythro-MAPP, specifically (1S,2R)-D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol, has been studied for its cellular and biochemical activities. In a study involving HL-60 human promyelocytic leukemia cells, D-erythro-MAPP was found to cause a concentration- and time-dependent suppression of growth, accompanied by an arrest in the G/G phase of the cell cycle. This mimics the action of exogenous ceramides. It also elevates endogenous ceramide levels and functions as an inhibitor of alkaline ceramidase, which results in growth suppression and cell cycle arrest (Bielawska et al., 1996).
2. Potential Therapeutic Agent in Alzheimer's Disease
Research has indicated the potential of vitamin D analogs, such as Maxacalcitol, in improving cognitive functions in Alzheimer's Disease (AD). These analogs act on the Keap1-Nrf2 signaling pathway in AD. The study demonstrates that Maxacalcitol, a vitamin D analog, significantly improved cognitive dysfunction and the histopathological state of the brains of Alzheimer rats, suggesting its use as a therapeutic agent in AD treatment (El-Din et al., 2020).
3. Investigating Cellular Death Mechanisms
D-erythro-Sphingosine-1-phosphate (S1P), a sphingolipid metabolite, has been found to affect various neuronal functions, including cell fate. Studies have demonstrated that S1P induces cell death in undifferentiated PC12 cells, a neuronal model cell line, through the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK), leading to the release of cytochrome c and DNA fragmentation. This highlights the potential role of S1P and its derivatives in understanding cell death mechanisms (Takashiro et al., 2005).
4. Cardioprotective Role in Myocardial Infarction
A study on Darbepoetin Alfa, an analog of erythropoietin, showed its cardioprotective role against myocardial infarction in rats. The research indicated that Darbepoetin Alfa could reduce myocardial necrosis and infarct size, suggesting its potential therapeutic role in acute myocardial infarction treatment (Baker et al., 2007).
5. Role in Erythroid Differentiation
Investigations into the role of Ras and MAP kinases (MAPKs) in regulating erythroid differentiationused a cell line derived from Friend virus-induced murine erythroleukemia. The study found that a dominant negative ras mutant induced differentiation even in the absence of erythropoietin, suggesting the basal Ras activity is essential for maintaining the undifferentiated phenotype. This highlights the importance of the Ras/ERK signaling pathway in erythroid differentiation (Matsuzaki et al., 2000).
6. Impact on Gap Junction Integrity
Desmoplakin, an essential component of desmosomes, was studied for its role in maintaining gap junctions by inhibiting the Ras/MAPK pathway. Mutations in Desmoplakin can cause cardiac diseases like arrhythmogenic cardiomyopathy. The study revealed that Desmoplakin prevents the lysosomal-mediated degradation of Connexin-43, thereby maintaining gap junction integrity, indicating its potential role in cellular communication and pathologies (Kam et al., 2018).
7. Neurorestorative Effects Post-Traumatic Brain Injury
Erythropoietin was found to have neurorestorative effects when administered after traumatic brain injury (TBI) in rats. The treatment resulted in significant improvement in spatial memory and an increase in newly formed neurons, suggesting Erythropoietin's potential in enhancing neurogenesis and providing neuroprotection post-TBI (Lu et al., 2005).
8. Investigating Congenital Dyserythropoietic Anemia
A study identified mutations in the codanin-1 gene as the cause of Congenital Dyserythropoietic Anemia type I. The findings provide insights into the genetic underpinnings of this rare group of inherited red-blood-cell disorders, offering a basis for further research on the mechanisms underlying normal erythropoiesis (Dgany et al., 2002).
9. Roles in Drosophila Development
Research on Mitogen-activated protein kinase (MAPK) phosphatase 3 (MKP-3) in Drosophila demonstrated its critical involvement in cell differentiation, proliferation, and gene expression by suppressing the Ras/DERK pathway. This study provides direct evidence of MKP-3's indispensable role in regulating DERK signaling activity during Drosophila development (Kim et al., 2004).
Safety And Hazards
Future Directions
D-erythro-MAPP has been used in research for its potential in cancer treatment . It has been shown to suppress acid ceramidase activity in keratinocytes and melanoma cells . It has also been shown to inhibit the growth of HL-60 cells by inhibiting alkaline ceramidase enzymes . These findings suggest that D-erythro-MAPP and its analogs could be potential candidates for anticancer treatment .
properties
IUPAC Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAZEWZHIRBZDA-NFBKMPQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931906 | |
Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-erythro-MAPP | |
CAS RN |
60847-25-8, 143492-38-0 | |
Record name | 2-(N-Myristoylamino)-1-phenyl-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Erythro-MAPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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